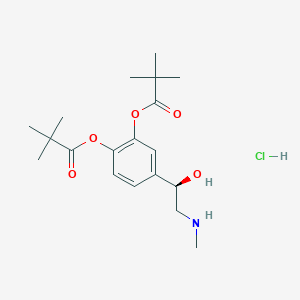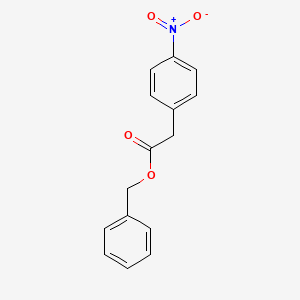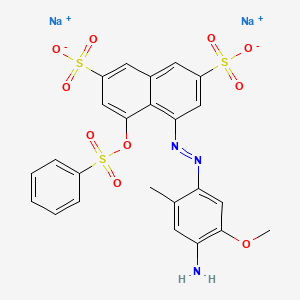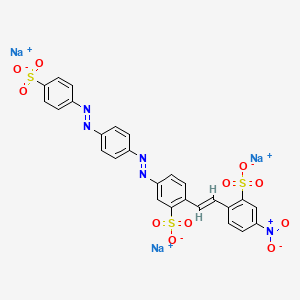
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the nitration of a sulphonated phenyl compound, followed by a series of diazotization and coupling reactions to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of strong acids and bases, along with various organic solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulphonate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulphonate derivatives.
Scientific Research Applications
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo groups can form stable complexes with metal ions, while the nitro groups can participate in redox reactions. These interactions enable the compound to act as a dye and a potential therapeutic agent by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-(4-nitrophenylazo)benzenesulphonate
- Trisodium 2-(4-nitrophenylazo)-1-naphthalenesulphonate
Uniqueness
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate is unique due to its complex structure, which provides enhanced stability and intense coloration compared to simpler azo compounds. Its multiple functional groups allow for diverse chemical reactivity and applications in various fields.
Properties
CAS No. |
74764-74-2 |
|---|---|
Molecular Formula |
C26H16N5Na3O11S3 |
Molecular Weight |
739.6 g/mol |
IUPAC Name |
trisodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H19N5O11S3.3Na/c32-31(33)23-12-4-18(26(16-23)45(40,41)42)2-1-17-3-5-22(15-25(17)44(37,38)39)30-29-20-8-6-19(7-9-20)27-28-21-10-13-24(14-11-21)43(34,35)36;;;/h1-16H,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3/b2-1+,28-27?,30-29?;;; |
InChI Key |
KCCWXWDBPHDQCI-XOYOJFQASA-K |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




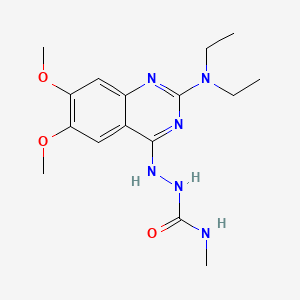
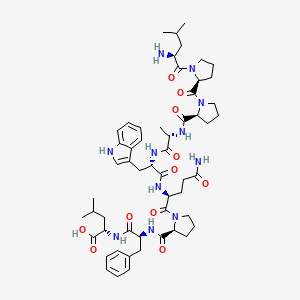
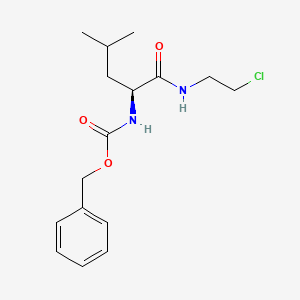
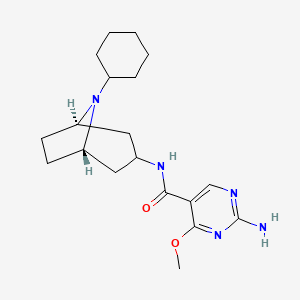
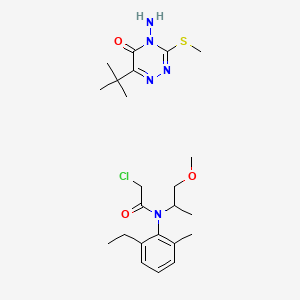
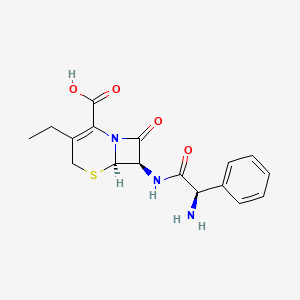
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)

